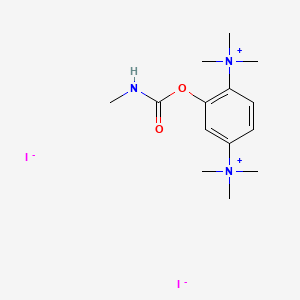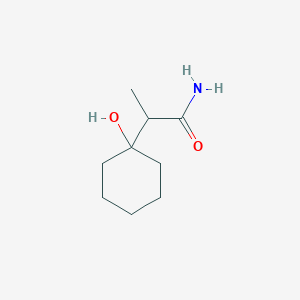
2-(1-Hydroxycyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 172554:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-hydroxycyclohexyl)propanamide typically involves the reaction of cyclohexanone with a suitable amine under controlled conditions. One common method involves the reduction of cyclohexanone to cyclohexanol, followed by the reaction with propanoyl chloride to form the desired amide. The reaction conditions often include the use of a reducing agent such as sodium borohydride and a catalyst like palladium on carbon to facilitate the reduction process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs advanced techniques such as high-pressure hydrogenation and catalytic reduction to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-hydroxycyclohexyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of 2-(1-aminocyclohexyl)propanamide.
Substitution: Formation of various substituted cyclohexyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-(1-hydroxycyclohexyl)propanamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It is used in the development of new drugs and therapeutic agents due to its ability to interact with specific biological targets.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 2-(1-hydroxycyclohexyl)propanamide involves its interaction with specific molecular targets in cells. The hydroxy and amide groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various cellular pathways, leading to changes in cell function and behavior. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Cyclohexanone: A precursor in the synthesis of 2-(1-hydroxycyclohexyl)propanamide.
Cyclohexanol: Another precursor used in the synthesis process.
2-(1-aminocyclohexyl)propanamide: A reduced form of the compound.
Uniqueness: this compound is unique due to its combination of a hydroxy group and an amide group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthesis and applications, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
7178-97-4 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
2-(1-hydroxycyclohexyl)propanamide |
InChI |
InChI=1S/C9H17NO2/c1-7(8(10)11)9(12)5-3-2-4-6-9/h7,12H,2-6H2,1H3,(H2,10,11) |
InChI-Schlüssel |
NCGOYIBHCVSFCU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N)C1(CCCCC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


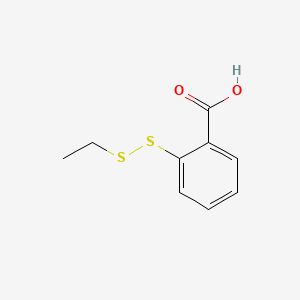
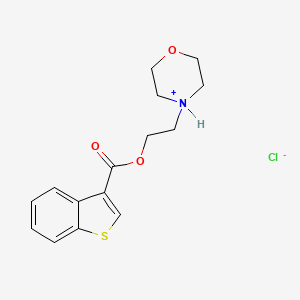
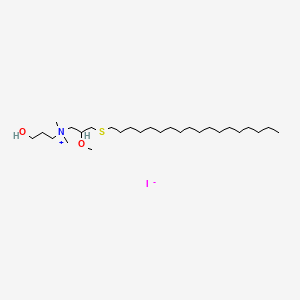
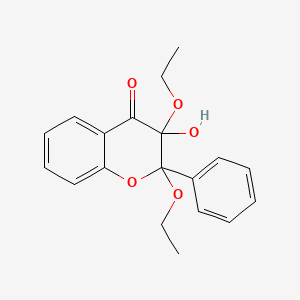
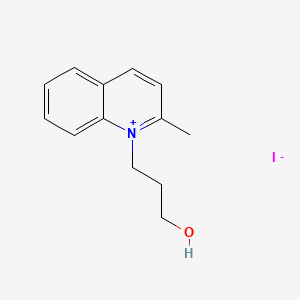

![3-[Iodo(diphenyl)stannyl]propanenitrile](/img/structure/B12805667.png)
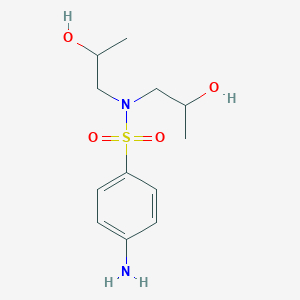
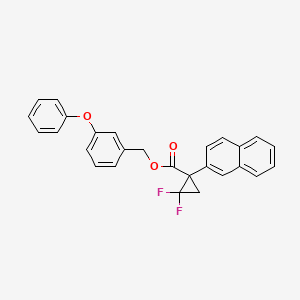
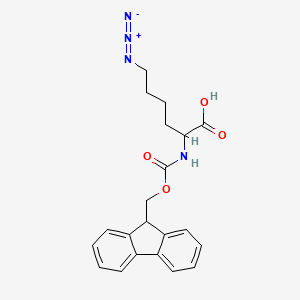


![14,16-dimethyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaene](/img/structure/B12805711.png)
